molecular formula C7H15NO2S B13358903 (1R,2R)-2-Methanesulfonylcyclohexan-1-amine

(1R,2R)-2-Methanesulfonylcyclohexan-1-amine

Cat. No.: B13358903
M. Wt: 177.27 g/mol
InChI Key: MBOUYTIVZNSOKX-RNFRBKRXSA-N
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Description

(1R,2R)-2-Methanesulfonylcyclohexan-1-amine (CAS: 131946-92-4) is a chiral cyclohexylamine derivative with a methanesulfonyl (-SO₂CH₃) substituent at the 2-position. Its molecular formula is C₇H₁₅NO₂S, and it has a molecular weight of 177.26 g/mol . The compound is classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), necessitating careful handling .

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

(1R,2R)-2-methylsulfonylcyclohexan-1-amine

InChI

InChI=1S/C7H15NO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1

InChI Key

MBOUYTIVZNSOKX-RNFRBKRXSA-N

Isomeric SMILES

CS(=O)(=O)[C@@H]1CCCC[C@H]1N

Canonical SMILES

CS(=O)(=O)C1CCCCC1N

Origin of Product

United States

Preparation Methods

Reaction of Cyclohexane-1,2-diamine with Methanesulfonyl Chloride

One common method involves the reaction of cyclohexane-1,2-diamine with methanesulfonyl chloride in the presence of a base like triethylamine . This reaction selectively introduces a methanesulfonyl group onto one of the amine groups while protecting the other. However, achieving the desired (1R,2R) configuration requires careful control of reaction conditions and possibly additional steps to resolve any racemic mixtures formed.

Asymmetric Synthesis

Asymmetric synthesis techniques can be employed to directly produce the (1R,2R) isomer. This might involve using chiral catalysts or auxiliaries that favor the formation of the desired stereoisomer over its (1S,2S) counterpart.

Key Reagents and Conditions

Reagent/Condition Role in Synthesis
Cyclohexane-1,2-diamine Starting material
Methanesulfonyl chloride Introduces methanesulfonyl group
Triethylamine Base to facilitate reaction
Chiral catalysts/auxiliaries Optional for asymmetric synthesis

Challenges and Considerations

  • Stereochemical Control : Maintaining the correct stereochemistry is crucial. Techniques such as chiral chromatography or crystallization may be necessary to resolve any racemic mixtures.
  • Selectivity : Ensuring that only one amine group reacts with methanesulfonyl chloride can be challenging and may require protective groups or selective reaction conditions.
  • Yield and Purity : Maximizing yield and purity is essential for practical applications. This may involve optimizing reaction conditions and purification methods.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methanesulfonyl Group

The methanesulfonyl (-SO₂CH₃) group acts as a strong electron-withdrawing moiety, enabling nucleophilic substitution reactions.

Key Reactions:

Reaction TypeReagents/ConditionsProductsReferences
HydrolysisAqueous NaOH (1–3 M), 60–80°C(1R,2R)-2-Hydroxycyclohexan-1-amine + CH₃SO₃H
Thiol DisplacementNaSH or KSH in DMF, 25–40°C(1R,2R)-2-Sulfanylcyclohexan-1-amine + CH₃SO₃⁻

Mechanistic Insights:

  • The reaction proceeds via an SN2 mechanism due to the steric hindrance of the cyclohexane ring, favoring backside attack at the sulfonyl-bearing carbon.

  • Kinetic studies show a second-order dependence on hydroxide ion concentration in hydrolysis.

Amine Alkylation/Acylation

The primary amine undergoes alkylation or acylation, though steric effects from the cyclohexane ring moderate reactivity.

Key Reactions:

Reaction TypeReagents/ConditionsProductsReferences
Exhaustive MethylationExcess CH₃I, K₂CO₃, CH₃CN, refluxQuaternary ammonium salt (after 3–4 steps)5
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C→RTN-Acetyl derivative

Notable Observations:

  • Alkylation yields diminish beyond tertiary amines due to steric hindrance from the cyclohexane scaffold5.

  • Acylation proceeds efficiently under mild conditions, with >85% yield reported for acetyl derivatives.

Elimination Reactions

Thermal or base-induced elimination generates cyclohexene derivatives.

Key Reaction:

Reaction TypeReagents/ConditionsProductsReferences
Hofmann EliminationAg₂O, H₂O, 100–120°C(1R,2R)-Cyclohexene + CH₃SO₃⁻ + NH₃

Mechanism:

  • Quaternary ammonium salt formation precedes β-hydrogen elimination, producing a conjugated alkene .

  • Stereochemical retention at C1 and C2 is observed due to the rigid cyclohexane chair conformation.

Acid-Base Reactivity

The amine participates in protonation/deprotonation equilibria, influencing solubility and reactivity.

Key Data:

  • pKa (amine): ~10.2 (measured in H₂O) , indicating moderate basicity.

  • Solubility:

    • 25 mg/mL in HCl (1 M) due to ammonium salt formation .

    • <5 mg/mL in neutral aqueous solutions.

Reduction Pathways

While sulfonamides are generally resistant to reduction, specialized conditions yield unique products.

Key Reaction:

Reaction TypeReagents/ConditionsProductsReferences
LiAlH₄ ReductionLiAlH₄, THF, 0°C→RT(1R,2R)-2-Methylcyclohexan-1-amine + SO₂

Notes:

  • The sulfonyl group is reduced to a thioether intermediate, which further decomposes to SO₂.

  • Over-reduction of the cyclohexane ring is avoided under controlled conditions.

Catalytic and Biological Interactions

The compound serves as a chiral auxiliary or catalyst in asymmetric synthesis:

Applications:

  • Asymmetric Aldol Reactions: The amine directs stereoselectivity in carbonyl additions, achieving enantiomeric excess (ee) >90% .

  • Enzyme Inhibition: Sulfonamide moiety binds metalloenzyme active sites (e.g., carbonic anhydrase), with IC₅₀ values in the µM range.

Scientific Research Applications

(1R,2R)-2-Methanesulfonylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of chiral drugs.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Methanesulfonylcyclohexan-1-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Functional Group Variations

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent Hazard Statements Notable Properties
(1R,2R)-2-Methanesulfonylcyclohexan-1-amine (131946-92-4) C₇H₁₅NO₂S 177.26 -SO₂CH₃ H302, H315, H319 High polarity, reduced basicity
(1R,2R)-2-Methoxycyclohexan-1-amine (1449215-98-8) C₇H₁₅NO 129.20 -OCH₃ Not specified Moderate polarity, higher lipophilicity
(1S,2S)-2-Methylcyclohexan-1-amine (29569-76-4) C₇H₁₅N 113.20 -CH₃ None listed Low polarity, high volatility
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (N/A) C₁₁H₂₃N₃ 197.33 -N(CH₂)₂N(CH₃) Not specified Enhanced receptor binding potential
2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one (Methoxmetamine) C₁₄H₁₉NO₂ 233.31 -C₆H₄OCH₃, -NHCH₃ Not specified Aromaticity, ketone functionality
Key Observations :
  • Electron Effects : The methanesulfonyl group in the target compound lowers amine basicity compared to electron-donating groups like methoxy (-OCH₃) or methyl (-CH₃) .
  • Polarity and Solubility : The sulfonyl group increases polarity, likely enhancing aqueous solubility relative to the methoxy and methyl analogs. However, this may reduce membrane permeability compared to lipophilic analogs like (1S,2S)-2-Methylcyclohexan-1-amine .

Hazard and Handling Comparisons

  • Salt Forms : Compounds like (1R,2S)-2-phenylcyclohexan-1-amine hydrochloride (CAS: 19988-39-7) exist as hydrochloride salts, improving stability and solubility but requiring distinct storage conditions . The target compound’s free amine form may necessitate inert atmosphere handling.
  • Reactivity : The absence of hazards in (1S,2S)-2-Methylcyclohexan-1-amine underscores the sulfonyl group’s role in enhancing reactivity or toxicity .

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